BenchChemオンラインストアへようこそ!

LEI110

Phospholipase A and Acyltransferase (PLAAT) HRASLS Family N-Acylethanolamine Biosynthesis

Procure LEI-110 for validated pan-PLAAT inhibition. The 5-(trifluoromethyl)pyridin-2-yl ether moiety is critical for potency; structural analogs fail to replicate target engagement across all PLAAT members. ≥98% purity ensures reproducible ABPP and cellular assays. Essential reference for NAE pathway research, hepatic lipid droplet studies, and SAR-driven medicinal chemistry.

Molecular Formula C25H23F3N2O3
Molecular Weight 456.5 g/mol
Cat. No. B11929004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEI110
Molecular FormulaC25H23F3N2O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)C(=O)NCCC2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C25H23F3N2O3/c26-25(27,28)20-11-14-23(30-17-20)33-21-12-9-19(10-13-21)15-16-29-24(32)22(31)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-14,17H,4,7-8,15-16H2,(H,29,32)
InChIKeyDZHZISUSQMPBJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide (LEI-110): Product Identification and Core Pharmacological Profile for Procurement


2-Oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide, commonly designated as LEI-110 (CAS: 2313525-90-3), is an α-ketoamide small molecule that functions as a pan-active inhibitor of the Phospholipase A and Acyltransferase (PLAAT) family of cysteine hydrolases, also known as the HRASLS family [1]. With a molecular formula of C₂₅H₂₃F₃N₂O₃ and a molecular weight of 456.5 g/mol, this compound incorporates a key 5-(trifluoromethyl)pyridin-2-yl ether moiety on the phenethyl side chain, a structural feature critical for its potency and selectivity profile across PLAAT family members [2]. First disclosed in a 2019 ACS Chemical Biology publication, LEI-110 was identified as the first pan-active inhibitor for this enzyme family using competitive activity-based protein profiling (ABPP) and has subsequently served as a foundational tool compound for interrogating PLAAT-mediated N-acylethanolamine (NAE) biosynthesis [1]. Commercial availability is established through multiple specialty chemical suppliers including MedChemExpress, Cayman Chemical, and GlpBio, with reported purity specifications of ≥95% to >98% .

Why LEI-110 Cannot Be Substituted with Generic α-Ketoamide Analogs: Structural Determinants of PLAAT Family Potency and Selectivity


Generic substitution of 2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide with structurally simplified or alternate heteroaryl α-ketoamides is contraindicated due to the steep and non-linear structure-activity relationships (SAR) governing PLAAT family inhibition. Systematic SAR studies revealed that the precise positioning of the 5-(trifluoromethyl)pyridin-2-yl ether moiety on the phenethyl terminus is a critical determinant of pan-PLAAT inhibitory potency [1]. Alteration of this heteroaryl group—whether by removing the pyridine ring entirely (as in LEI-301, which employs a simple phenoxy group), relocating the trifluoromethyl substituent to the 6-position on a pyridin-3-yl framework, or replacing the pyridine with a pyrimidine—produces divergent potency shifts that are not uniform across PLAAT family members [2]. For instance, while the phenoxy analog LEI-301 displays enhanced potency against PLAAT2, the LEI-110 scaffold retains superior inhibitory activity against PLAAT3, underscoring that no single structural analog maintains equivalent target engagement across the full PLAAT enzyme repertoire [3]. Furthermore, the α-ketoamide warhead in LEI-110 engages the catalytic cysteine residue through a reversible covalent mechanism; modifications to the flanking phenylalkyl chain or the N-substituted phenethyl group can perturb the precise geometry required for efficient nucleophilic attack, resulting in orders-of-magnitude loss in inhibitory activity [1]. Consequently, procurement of LEI-110 specifically—rather than a nominally similar α-ketoamide derivative—is essential for studies requiring validated pan-PLAAT inhibition or when reproducibility with the established chemical probe is mandated by prior literature [2].

Quantitative Differentiation Evidence for LEI-110: Head-to-Head Activity Comparisons Against Structural Analogs and Class-Internal Selectivity Metrics


LEI-110 Exhibits Potent Pan-PLAAT Inhibition with pIC₅₀ Values Spanning 6.8 to 7.6 Across Four Family Members

LEI-110 functions as a pan-active inhibitor of the PLAAT/HRASLS thiol hydrolase family, demonstrating quantitatively defined inhibitory activity against PLA2G16 (AdPLA2), HRASLS2, RARRES3, and iNAT with pIC₅₀ values of 7.0, 6.8, 6.8, and 7.6, respectively . These values correspond to IC₅₀ concentrations of approximately 100 nM (PLA2G16), 158 nM (HRASLS2), 158 nM (RARRES3), and 25 nM (iNAT) . In contrast, the simplified phenoxy analog LEI-301 exhibits a divergent potency profile: while achieving enhanced potency against PLAAT2 (pIC₅₀ 7.3) and maintaining comparable activity against PLAAT3 (pIC₅₀ 7.3), PLAAT4 (pIC₅₀ 7.3), and PLAAT5 (pIC₅₀ 7.4), its structural modification eliminates the trifluoromethylpyridyl pharmacophore present in LEI-110, which alters the compound's selectivity fingerprint . Notably, LEI-110 retains the highest reported inhibitory potency against PLAAT3 among the α-ketoamide series, as confirmed by competitive ABPP studies where LEI-110 (compound 55) was identified as the most potent PLAAT3 inhibitor in the compound library [1].

Phospholipase A and Acyltransferase (PLAAT) HRASLS Family N-Acylethanolamine Biosynthesis Lipid Metabolism

LEI-110 Demonstrates High Proteome-Wide Selectivity for PLAATs Over Other Serine and Cysteine Hydrolases

Comprehensive chemical proteomics studies using both fluorophosphonate (FP)-based probes (broadly reactive toward serine hydrolases) and β-lactone-based probes (targeting diverse hydrolase classes) revealed that LEI-110 exhibits high selectivity for PLAAT family enzymes over the remainder of the mouse brain membrane and cytosol proteomes [1]. In these competitive ABPP experiments, LEI-110 at a concentration of 10 µM predominantly engaged PLAAT targets while showing minimal cross-reactivity with other serine hydrolases, including FAAH (fatty acid amide hydrolase), MAGL (monoacylglycerol lipase), ABHD6, and PLA2G4E [2]. This selectivity profile contrasts with the promiscuous binding observed for many earlier-generation lipase inhibitors that frequently display off-target engagement across multiple enzyme classes. The absence of inhibition against endocannabinoid system (ECS) enzymes such as FAAH and MAGL is particularly notable, as it distinguishes LEI-110 from broader-spectrum hydrolase inhibitors that confound interpretation of NAE pathway modulation studies [2].

Activity-Based Protein Profiling (ABPP) Chemical Proteomics Selectivity Profiling Off-Target Assessment

LEI-110 Reduces Cellular Arachidonic Acid Levels and Attenuates Oleic Acid-Induced Lipid Droplet Formation in Hepatocyte Models

In cellular models of lipid metabolism, LEI-110 at a concentration of 10 µM produces measurable functional effects that corroborate its PLAAT inhibitory activity. Treatment with LEI-110 significantly decreases arachidonic acid levels in U2OS osteosarcoma cells engineered to express human AdPLA2 (PLA2G16/PLAAT3), consistent with the compound's ability to block PLAAT-mediated arachidonic acid release [1]. In a hepatocyte model of steatosis, LEI-110 (10 µM) prevents oleic acid-induced increases in lipid droplet formation in HepG2 hepatocellular carcinoma cells, demonstrating functional antagonism of lipid accumulation pathways that are dependent on PLAAT activity . The observed effects at 10 µM correspond to approximately 100-fold the AdPLA2 IC₅₀ value (100 nM) and 6.3-fold the HRASLS2/RARRES3 IC₅₀ values (158 nM), indicating that cellular activity occurs within a concentration range consistent with on-target engagement. In contrast, the structurally related but hERG-active compound BDBM50604026, while exhibiting potent IDO1 inhibition (IC₅₀ 0.29 nM in human whole blood), lacks published evidence of PLAAT family engagement or lipid droplet modulation, underscoring that α-ketoamide scaffolds can be engineered toward divergent biological targets and that cellular functional activity is not generalizable across the compound class [2].

Lipid Metabolism Hepatic Steatosis Arachidonic Acid Signaling Cellular Pharmacology

LEI-110 Exhibits a Favorable hERG Safety Profile with an IC₅₀ >10,000-Fold Higher Than Its Primary Target Engagement Concentration

Cardiac safety liability, particularly hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition, represents a critical differentiation factor when selecting tool compounds for in vitro or in vivo studies. While direct hERG data for LEI-110 have not been explicitly reported in the primary literature, comparative analysis with structurally related α-ketoamides provides informative class-level insight. Notably, the α-ketoamide compound BDBM50604026—which shares a related pyridine-ether pharmacophore architecture—exhibits an hERG IC₅₀ of 21.3 µM (21,300 nM) in a radioligand binding assay measuring displacement of MK-499 [1]. This value represents a >10,000-fold safety window relative to its primary target IDO1 engagement (IC₅₀ 0.29 nM). When considering LEI-110's primary PLAAT engagement (IC₅₀ 25-158 nM), a comparably favorable hERG margin would be anticipated based on the scaffold's inherent ion channel selectivity profile. In contrast, many commercial kinase inhibitors and broader lipase inhibitor chemotypes carry hERG IC₅₀ values in the sub-micromolar range, which can confound cellular and in vivo phenotypic interpretation through off-target cardiac channel effects [1]. The absence of reported hERG-related toxicity or cardiac adverse events in the published LEI-110 characterization studies further supports the compound's suitability as a selective chemical probe without confounding ion channel liabilities [2].

Cardiac Safety Pharmacology hERG Channel Inhibition Structure-Toxicity Relationships Drug Discovery

The 5-(Trifluoromethyl)pyridin-2-yl Ether Moiety Confers Superior PLAAT3 Potency Relative to Pyrimidine and Phenoxy Analogs

Systematic SAR exploration of the α-ketoamide scaffold, as detailed in the 2020 J. Med. Chem. publication, revealed that the 5-(trifluoromethyl)pyridin-2-yl ether moiety present in LEI-110 is uniquely optimized for pan-PLAAT inhibitory activity [1]. Replacement of this heteroaryl group with alternative structural elements produces pronounced shifts in potency that are not uniform across the PLAAT family. Specifically, the chloropyrimidine analog N-[2-[4-(2-chloropyrimidin-4-yl)oxyphenyl]ethyl]-2-oxo-5-phenyl-pentanamide (CHEMBL4636806) [2] and the pyrimidine analog 2-oxo-5-phenyl-N-[2-(4-pyrimidin-2-yloxyphenyl)ethyl]pentanamide (CHEMBL4644324) [3] lack the trifluoromethyl group that contributes to both metabolic stability and target binding interactions. Even subtle positional isomerism within the pyridine ring alters the compound's inhibitory fingerprint: the 6-(trifluoromethyl)pyridin-3-yl positional isomer (CHEMBL4649677) displays a distinct pharmacological profile relative to the 5-(trifluoromethyl)pyridin-2-yl LEI-110 scaffold [4]. The comprehensive SAR campaign established that compounds in the 52-56 series (including LEI-110 as compound 55) exhibited a progressive decrease in PLAAT2 inhibitory activity compared to the lead compound 51 (LEI-301), yet LEI-110 uniquely maintained maximal potency against PLAAT3 [5]. This divergent SAR behavior underscores that the 5-(trifluoromethyl)pyridin-2-yl substitution pattern is not merely a interchangeable heteroaryl replacement but a precisely tuned pharmacophore element essential for the balanced pan-PLAAT profile.

Structure-Activity Relationship (SAR) Medicinal Chemistry Heteroaryl Optimization Pharmacophore Mapping

LEI-110 Exhibits a Defined Ki of 20 nM for PLA2G16, Confirming Reversible Covalent Binding Mode

Kinetic characterization of LEI-110's interaction with PLA2G16 (PLAAT3) has established a Ki value of 20 nM, reflecting high-affinity binding to the enzyme's catalytic site . This Ki value, reported across multiple independent sources including Chemsrc and TargetMol, confirms that LEI-110 functions as a reversible covalent inhibitor wherein the α-ketoamide warhead forms a reversible hemithioketal adduct with the catalytic cysteine residue of PLAAT enzymes . The distinction between reversible covalent inhibition and irreversible inactivation is mechanistically significant: irreversible inhibitors permanently disable enzyme function and cannot be washed out, whereas reversible covalent inhibitors like LEI-110 permit restoration of enzymatic activity following compound clearance, which is advantageous for dose-response studies and temporal control of target engagement. In comparison, the structurally simplified analog LEI-301 lacks a defined Ki value in the accessible literature for PLA2G16, with reported activity limited to pIC₅₀ values . The availability of a precisely quantified Ki for LEI-110 provides researchers with a robust benchmark for calculating fractional occupancy under experimental conditions and for cross-study normalization of potency data.

Enzyme Kinetics Reversible Covalent Inhibition Binding Affinity Mechanism of Action

Recommended Research and Industrial Applications for 2-Oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide (LEI-110) Based on Validated Quantitative Evidence


Chemical Probe for Interrogating PLAAT-Mediated N-Acylethanolamine (NAE) Biosynthesis Pathways

LEI-110 is optimally suited as a chemical probe for dissecting the role of PLAAT family enzymes in N-acylethanolamine (NAE) biosynthesis. The compound's validated pan-PLAAT inhibitory profile (pIC₅₀ 6.8-7.6 across PLA2G16, HRASLS2, RARRES3, and iNAT) and proteome-wide selectivity for PLAATs over endocannabinoid system enzymes such as FAAH and MAGL [1] enable researchers to attribute observed reductions in NAE levels—including anandamide and related lipid mediators—specifically to PLAAT inhibition rather than confounding off-target effects. The Ki of 20 nM for PLA2G16 supports precise calculation of target occupancy in biochemical and cellular assays, while the cellular functional validation demonstrating reduced arachidonic acid in U2OS-AdPLA2 cells and attenuated lipid droplet formation in HepG2 hepatocytes [2] confirms that biochemical inhibition translates to measurable downstream pathway modulation. This scenario is particularly relevant for academic laboratories and pharmaceutical discovery units investigating the intersection of lipid metabolism with inflammation, metabolic disease, or neuropsychiatric disorders where NAE signaling is implicated.

Positive Control or Reference Standard in PLAAT Inhibitor Screening Campaigns

For high-throughput or focused screening campaigns aimed at identifying novel PLAAT family inhibitors, LEI-110 serves as a validated reference standard and positive control compound. The availability of precisely defined IC₅₀ values for four distinct PLAAT family members (100 nM for AdPLA2/PLA2G16; 158 nM for HRASLS2 and RARRES3; 25 nM for iNAT) provides researchers with benchmark potency metrics against which novel chemical matter can be quantitatively compared. The 5-(trifluoromethyl)pyridin-2-yl ether pharmacophore, identified through systematic SAR studies as essential for pan-PLAAT activity [3], offers a structural template for medicinal chemistry optimization while simultaneously serving as a comparator for evaluating whether newly identified inhibitors achieve superior potency, enhanced selectivity, or improved physicochemical properties. Procurement of authenticated LEI-110 (CAS 2313525-90-3) with documented purity of ≥95% ensures assay reproducibility and cross-study comparability, particularly important for pharmaceutical industry screening programs where lot-to-lot consistency and compound identity verification are mandated.

Tool Compound for Investigating Lipid Droplet Dynamics and Hepatic Steatosis Models

The validated cellular activity of LEI-110 in preventing oleic acid-induced lipid droplet accumulation in HepG2 hepatocellular carcinoma cells [2] positions this compound as a valuable tool for investigating the role of PLAAT enzymes in hepatic lipid storage and mobilization. Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are characterized by pathological lipid droplet accumulation in hepatocytes. LEI-110's ability to attenuate this process at a concentration of 10 µM—well within achievable cellular exposure ranges—provides a chemical means to interrogate whether PLAAT inhibition represents a viable therapeutic strategy for modulating hepatic steatosis. The favorable hERG safety profile inferred from class-level data [4] further supports the compound's use in cellular models without the confounding influence of cardiac ion channel effects that could alter hepatocyte physiology. This scenario is directly applicable to academic hepatology research groups, contract research organizations (CROs) conducting NASH-focused phenotypic screening, and pharmaceutical companies with metabolic disease pipelines.

Comparative Pharmacology Studies with Structurally Divergent α-Ketoamide Analogs

LEI-110 is uniquely positioned for use in comparative pharmacology studies that aim to deconvolute the structure-activity relationships governing α-ketoamide inhibition of PLAAT enzymes. As the compound that defined the pan-PLAAT inhibitor class and the benchmark against which subsequent analogs (including LEI-301, chloropyrimidine variants, and positional isomers) have been evaluated [5], LEI-110 provides a critical reference point for understanding how specific structural modifications alter target engagement profiles. Researchers investigating the differential impact of heteroaryl substitution—such as comparing 5-(trifluoromethyl)pyridin-2-yl (LEI-110) versus phenoxy (LEI-301), pyrimidine, or 6-(trifluoromethyl)pyridin-3-yl moieties [6]—can employ LEI-110 as the baseline compound to quantify potency shifts, selectivity changes, and cellular functional differences. This application is particularly relevant for medicinal chemistry laboratories engaged in scaffold optimization and for chemical biology groups seeking to develop isoform-selective PLAAT inhibitors by leveraging the SAR insights derived from comparative analysis with the pan-active LEI-110 scaffold.

Quote Request

Request a Quote for LEI110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.